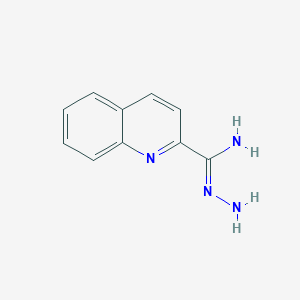

N-aminoquinoline-2-carboximidamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

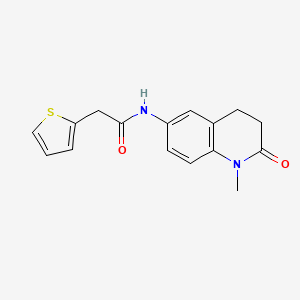

N-aminoquinoline-2-carboximidamide is a chemical compound with the CAS number 1014-17-1 . It is a high-quality reference standard .

Molecular Structure Analysis

The molecular structure of N-aminoquinoline-2-carboximidamide is characterized by its IUPAC name quinoline-2-carboximidhydrazide . The InChI code is 1S/C10H10N4/c11-10(14-12)9-6-5-7-3-1-2-4-8(7)13-9/h1-6H,12H2,(H2,11,14) and the InChI key is WNIZZMOQFRUDCK-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

N-aminoquinoline-2-carboximidamide has a molecular weight of 186.22 . It is a powder at room temperature . More specific physical and chemical properties such as boiling point, solubility, etc., are not available in the search results.Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activity

A series of derivatives bearing cationic side chains were synthesized from aminoanthraquinones, exploring the effects of side chain positioning on biological activity. The study found that carboxamide-linked compounds exhibited varying degrees of cytotoxicity, with some demonstrating substantial growth delays against in vivo tumors, highlighting their potential in cancer therapy (Bu et al., 2001).

Antimalarial Applications

The therapeutic application of 8-aminoquinolines, a class to which N-aminoquinoline-2-carboximidamide is related, in latent malaria treatment provides significant insights into scientific and clinical practices. This class has brought forward revolutionary discoveries and shows promise against endemic malaria, with research exploring their efficacy and safety (Baird, 2019).

Antiallergy Agents

Research on novel 3,4-dihydro-4-oxopyrimido[4,5-b]quinoline-2-carboxylic acid derivatives, obtained by condensing 2-aminoquinoline-3-carboxamides with dialkyl oxalates, revealed significant antiallergy activity. This demonstrates the potential of N-aminoquinoline-2-carboximidamide derivatives in developing new antiallergy medications (Althuis et al., 1980).

Antiviral Effects

Chloroquine, a well-known 9-aminoquinoline, has shown potential against various viral infections by inhibiting pH-dependent steps of virus replication and exerting immunomodulatory effects. This suggests that derivatives of N-aminoquinoline-2-carboximidamide could have similar antiviral applications (Savarino et al., 2003).

Chemical Synthesis Techniques

Studies have developed methods for the selective removal of aminoquinoline auxiliary and auxiliary-assisted palladium-catalyzed arylation and alkylation, contributing to the advancement of synthetic chemistry and facilitating the synthesis of complex molecules (Zhang et al., 2019; Shabashov & Daugulis, 2010).

Eigenschaften

IUPAC Name |

N'-aminoquinoline-2-carboximidamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4/c11-10(14-12)9-6-5-7-3-1-2-4-8(7)13-9/h1-6H,12H2,(H2,11,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNIZZMOQFRUDCK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=N2)C(=NN)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C=CC(=N2)/C(=N/N)/N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-aminoquinoline-2-carboximidamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Chloro-N-cyclopropyl-N-[(1-phenylpyrazol-4-yl)methyl]acetamide](/img/structure/B2881595.png)

![N-(2,4-difluorophenyl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2881597.png)

![{[(4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)methyl]thio}acetic acid](/img/structure/B2881604.png)

![2-(Methoxymethyl)[1,2,4]triazolo[1,5-a]pyridin-8-amine](/img/structure/B2881606.png)

![8-(3-methoxyphenyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2881610.png)

![2-(4-(3-fluorophenyl)-1,1-dioxido-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2881612.png)

![2-chloro-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-N-(prop-2-en-1-yl)acetamide](/img/structure/B2881617.png)